Acenaphtho[1,2-b]quinoline
Description
Properties
CAS No. |
207-09-0 |
|---|---|
Molecular Formula |
C19H11N |
Molecular Weight |
253.3 g/mol |
IUPAC Name |
acenaphthyleno[2,1-b]quinoline |
InChI |
InChI=1S/C19H11N/c1-2-10-17-13(5-1)11-16-14-8-3-6-12-7-4-9-15(18(12)14)19(16)20-17/h1-11H |
InChI Key |
WUFVHJGSUUJBSY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3C4=CC=CC5=C4C(=CC=C5)C3=N2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Molecular Features
| Compound | Molecular Formula | Molecular Weight | Key Structural Differences |
|---|---|---|---|
| Acenaphtho[1,2-b]quinoline | Likely C${19}$H${11}$N* | ~253.3 | Fused acenaphthene + quinoline (one N atom) |
| Acenaphtho[1,2-b]quinoxaline | C${18}$H${10}$N$_2$ | 254.29 | Fused acenaphthene + quinoxaline (two N atoms) |
| Naphtho[1,2-f]quinoline | C${17}$H${11}$N | 229.28 | Naphthalene fused to quinoline at [1,2-f] positions |
| 1H-Pyrazolo[3,4-b]quinoline | C${10}$H${7}$N$_3$ | 169.19 | Pyrazole ring fused to quinoline |
*The molecular formula of this compound is inferred from its 10-nitro derivative (C${19}$H${10}$N$2$O$2$) .
Key Insights :
- Acenaphtho[1,2-b]quinoxaline (C${18}$H${10}$N$_2$) differs by replacing quinoline's pyridine ring with a quinoxaline (two N atoms), enhancing electron-deficient character .
- Naphtho[1,2-f]quinoline lacks the strained five-membered bridge of acenaphthene, leading to distinct electronic properties .
Photophysical Properties
Key Insights :
- Acenaphtho[1,2-b]quinoxaline outperforms quinoline derivatives in near-infrared (NIR) optoelectronic applications due to its rigid, planar structure .
- Solvent polarity significantly alters absorption maxima (Δλ ~ 20–40 nm) in acenaphtho-fused compounds .
Key Insights :
- Nitro substitution at position 10 drastically increases mutagenicity, likely due to metabolic activation into DNA-reactive intermediates .
- Quinoxaline derivatives show stronger corrosion inhibition (e.g., 85% efficiency at 500 ppm) compared to quinolines .
Key Insights :
- The CuI-catalyzed method is superior for generating diverse this compound derivatives in drug discovery .
- Quinoxaline synthesis benefits from straightforward condensation reactions .
Q & A
Q. What are the common synthetic routes for Acenaphtho[1,2-b]quinoline derivatives, and how do their yields and reaction conditions compare?
- Methodological Answer : Key approaches include:
- One-pot synthesis using acenaphthenequinone with diamines (e.g., 3,4-diaminobenzenethiol), achieving high yields (75–81%) under mild conditions .
- TDAE (Tetrakis(dimethylamino)ethylene) strategies with α-diketones, enabling rapid access to derivatives in short reaction times (e.g., 2–4 hours) .
- Supported ionic liquid catalysts (e.g., silica-supported ILs) for pyrrole derivatives, offering efficient catalysis and recyclability .
- Comparative analysis should focus on solvent systems, temperature, and catalyst efficiency to optimize yields.
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound derivatives?
- Methodological Answer :
- ¹H/¹³C NMR : Critical for confirming substituent positions and monitoring reaction progress. For example, benzylic proton shifts in acenaphthene derivatives indicate strain effects .
- X-ray crystallography (XRD) : Resolves molecular packing and bond angles. CCDC datasets (e.g., 2294253–2294257) validate structural motifs like planar DTAQx units in copolymers .
- UV-Vis and GIXRD : Assess optoelectronic properties (e.g., HOMO-LUMO levels) and solid-state interchain packing for photovoltaic applications .
Advanced Research Questions
Q. How does the fused acenaphthene ring influence the basicity and electronic properties of this compound?
- Methodological Answer : The fused strained ring induces orbital rehybridization at nitrogen atoms, reducing basicity. This is quantified via:
- Potentiometric titrations in acetic anhydride, showing pKa decreases by 1–2 units compared to unstrained analogs .
- ¹³C-H NMR : Benzylic proton chemical shifts correlate with electron density changes at nitrogen centers .
- Computational studies (e.g., DFT) model hybridization effects and predict reactivity toward electrophiles .
Q. What methodological approaches analyze substitution reactions in this compound derivatives under mild conditions?
- Methodological Answer :
- Tele-elimination reactions : Generate acenaphthylene analogs via BF₃·Et₂O catalysis, monitored by NMR and HRMS .
- Regioselective halogenation : Use XRD to confirm substitution patterns (e.g., 4,6-dichlororesorcinol adducts, CCDC 2294253) .
- Kinetic studies with polar aprotic solvents (e.g., DMF) to assess reaction rates and intermediate stability .
Q. How can researchers design this compound-based copolymers for photovoltaic applications?
- Methodological Answer :
- Suzuki/Stille coupling : Incorporate planar DTAQx units (e.g., 8,11-di(thiophen-2-yl) derivatives) to enhance π-conjugation and charge mobility .
- GIXRD and UV-Vis : Optimize interchain packing (e.g., lamellar stacking) and absorption spectra (λmax ~500–600 nm) .
- Electrochemical analysis (cyclic voltammetry) determines HOMO levels (-5.3 to -5.5 eV), critical for donor-acceptor compatibility .
Q. What strategies resolve contradictions in reaction yields across synthetic protocols?
- Methodological Answer :
- Variable screening : Compare solvent polarity (e.g., DMSO vs. THF) and catalyst loading (e.g., 5–10 mol% ILs) to identify yield-limiting factors .
- Mechanistic studies : Use in-situ FT-IR or LC-MS to detect intermediates (e.g., Schiff bases in one-pot syntheses) .
- Reproducibility checks: Cross-validate with XRD and HRMS to rule out byproduct formation .
Specialized Applications
Q. How can this compound derivatives be evaluated as corrosion inhibitors?
- Methodological Answer :
- Electrochemical impedance spectroscopy (EIS) : Measure inhibition efficiency (>80% for mild steel in 3.5% NaCl) via charge transfer resistance .
- Quantum chemical calculations : Correlate HOMO localization on nitrogen atoms with adsorption strength on metal surfaces .
Q. What structural modifications enhance biological activity (e.g., anti-MRSA) in this compound analogs?
- Methodological Answer :
- SAR studies : Introduce electron-withdrawing groups (e.g., nitro at C10) to improve DNA intercalation .
- Docking simulations : Model interactions with bacterial topoisomerases or G-quadruplex DNA .
- In-vitro assays : Validate MIC values (e.g., 2–8 µg/mL) against MRSA strains .
Data Analysis & Experimental Design
Q. How should researchers interpret conflicting NMR data in strained this compound systems?
- Methodological Answer :
What criteria define a robust research question for this compound studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
